5-chloro-4-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
CAS No.: 2549063-58-1
Cat. No.: VC11824556
Molecular Formula: C16H17ClN4S
Molecular Weight: 332.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549063-58-1 |
|---|---|
| Molecular Formula | C16H17ClN4S |
| Molecular Weight | 332.9 g/mol |
| IUPAC Name | 5-chloro-4-methyl-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole |
| Standard InChI | InChI=1S/C16H17ClN4S/c1-10-5-18-21(6-10)9-12-7-20(8-12)16-19-15-11(2)13(17)3-4-14(15)22-16/h3-6,12H,7-9H2,1-2H3 |
| Standard InChI Key | JMRXPFFPUXFKPR-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(S3)C=CC(=C4C)Cl |
| Canonical SMILES | CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(S3)C=CC(=C4C)Cl |
Introduction
5-chloro-4-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a heterocyclic organic compound. It consists of several functional groups and structural motifs that are commonly associated with bioactive molecules:
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Benzothiazole Core: This bicyclic structure is known for its applications in medicinal chemistry due to its antimicrobial, anticancer, and anti-inflammatory properties.
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Azetidine Ring: A four-membered nitrogen-containing ring that introduces strain, often enhancing biological activity.
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Pyrazole Substituent: Pyrazoles are five-membered heterocycles frequently found in pharmaceuticals due to their versatility and bioactivity.
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Chlorine and Methyl Substituents: These groups influence the compound's lipophilicity and electronic properties, potentially affecting its pharmacokinetics.
Synthesis Pathways
While no specific synthesis route for this compound is provided in the results, similar benzothiazole derivatives are typically synthesized via:
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Formation of the Benzothiazole Core:
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Reaction of 2-aminothiophenol with appropriate aldehydes or ketones under oxidative conditions.
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Introduction of the Azetidine Ring:
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Azetidines are often introduced through cyclization reactions involving β-amino alcohols or β-haloamines.
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Attachment of the Pyrazole Substituent:
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Pyrazoles can be added via nucleophilic substitution or condensation reactions with hydrazines and 1,3-dicarbonyl compounds.
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Functional Group Modifications:
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Chlorination and methylation steps may be performed using reagents like thionyl chloride or methyl iodide.
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Medicinal Chemistry
Compounds with similar structures are widely studied for their pharmacological activities:
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Antimicrobial Activity: Benzothiazoles and azetidines are known to inhibit bacterial and fungal growth.
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Anticancer Potential: Pyrazole derivatives have shown cytotoxic effects against various cancer cell lines.
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Anti-inflammatory Effects: The combination of heterocyclic systems often modulates inflammatory pathways.
Material Science
Benzothiazoles are used in optoelectronics and as dyes due to their photophysical properties.
Research Findings on Related Compounds
Although no direct studies on this compound were found, related benzothiazole derivatives have been extensively studied:
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